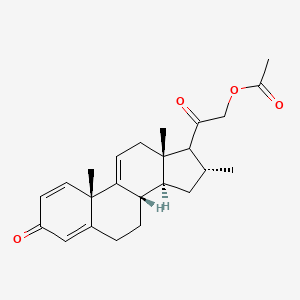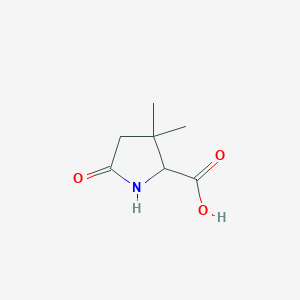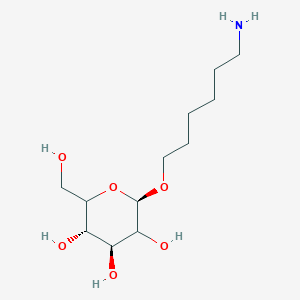
N-Acetyl Mesalazine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Mesalazine and its derivatives, including N-Acetyl Mesalazine-d3, can be achieved through various chemical pathways. An example includes the reduction of 5-nitrosalicylic acid, synthesized from salicylic acid and nitric acid/glacial acetic acid as nitrating agents. This method is praised for its simplicity, moderate reaction conditions, and suitability for industrial production, indicating potential applicability for synthesizing N-Acetyl Mesalazine-d3 as well (Jiangpin, 2013).
Molecular Structure Analysis
The molecular geometry, stability, and fragmentation mechanism of Mesalazine have been extensively studied using techniques like thermal analysis, mass spectrometry, and density functional theory (DFT) calculations. These studies reveal insights into the drug's behavior under various conditions, shedding light on the structural aspects that could similarly affect N-Acetyl Mesalazine-d3 (Nassar et al., 2014).
Chemical Reactions and Properties
Mesalazine's chemical properties, such as its ability to undergo N-acetylation, are critical in determining its systemic exposure and therapeutic efficacy. These properties are also relevant for its metabolites, including N-Acetyl Mesalazine-d3, as they influence pharmacokinetic and pharmacodynamic profiles. The extent of absorption and N-acetylation, for instance, is essential for the safety and effectiveness of the treatment (Dilger et al., 2007).
Physical Properties Analysis
Analytical methods like electrochemical sensing and spectrophotometric determination provide insights into Mesalazine's physical properties, including its voltammetric response and absorption characteristics. These methods, applied to Mesalazine and its derivatives, offer a foundation for understanding the physical properties of N-Acetyl Mesalazine-d3, such as its solubility, stability, and electrochemical behavior (Nigović et al., 2016; Al-Zakaria, 2019).
Chemical Properties Analysis
The chemical properties of Mesalazine, including its interactions and reactivity with various substances, are pivotal for its biological efficacy and safety. Understanding these interactions, such as the formation of stable compounds through oxidative coupling or its behavior in different pH conditions, aids in comprehending the chemical behavior of N-Acetyl Mesalazine-d3 (Al-Zakaria, 2019).
科学研究应用
Overview of Mesalazine's Pharmacodynamics and Pharmacokinetics
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), serves as the active moiety of sulfasalazine and is primarily utilized in treating chronic inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Specialized formulations allow for targeted delivery to the distal small intestine and colon, minimizing the need for a sulfapyridine carrier, which is associated with adverse effects. Mesalazine's efficacy is similar to sulfasalazine in managing mild to moderate ulcerative colitis and in maintaining remission, highlighting its role as a suitable alternative, particularly for patients intolerant of sulfasalazine. Its adverse effects are generally localized to the site of application and include irritation and discomfort from enema-tip insertion. This profile underscores mesalazine's therapeutic potential beyond its conventional applications, possibly including novel uses of its derivatives like N-Acetyl Mesalazine-d3 in scientific research (Brogden & Sorkin, 1989).
Pharmacological Insights into Mesalazine
Further understanding of mesalazine's pharmacokinetics reveals insights into its application in inflammatory bowel disease (IBD) treatment. The drug's absorption, metabolism, and excretion processes underscore its efficacy and safety profile. Rapid acetylation in the intestinal wall and liver affects its mucosal concentrations, pivotal for clinical response. Mesalazine's pharmacokinetic characteristics, such as its absorption percentage and metabolic pathways, provide a foundation for exploring the therapeutic potential of related compounds, including N-Acetyl Mesalazine-d3, in research settings focused on optimizing treatment regimens for IBD (Schwab & Klotz, 2001).
Anti-Inflammatory and Antineoplastic Properties
Mesalazine's role extends beyond managing IBD symptoms to potentially preventing colorectal carcinoma, a complication of chronic inflammation. This drug's antineoplastic properties are attributed to its ability to inhibit inflammatory cascades involved in cell growth and proliferation, such as cyclo-oxygenase enzymes, lipoxygenase, and nuclear factor κB. These mechanisms suggest a broader application for mesalazine and its derivatives in scientific research, aiming at chemoprevention in patients with a high risk of developing colorectal cancer due to chronic inflammation (Allgayer, 2003).
安全和危害
属性
CAS 编号 |
1309935-89-4 |
|---|---|
产品名称 |
N-Acetyl Mesalazine-d3 |
分子式 |
C9H9NO4 |
分子量 |
198.192 |
IUPAC 名称 |
3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D |
InChI 键 |
GEFDRROBUCULOD-NRUYWUNFSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
同义词 |
5-(Acetylamino)-2-hydroxybenzoic-d3 Acid; 3-Carboxyparacetamol-d3; _x000B_5-Acetamidosalicylic Acid-d3; CJ 46A-d3; N-Acetylmesalamine-d3; N-(Acetyl)-5-aminosalicylic Acid-d3; NSC 54183-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



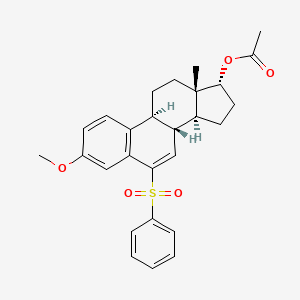

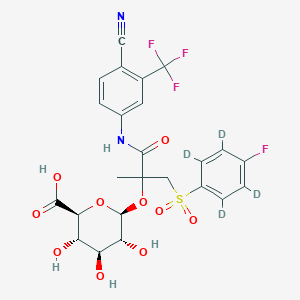
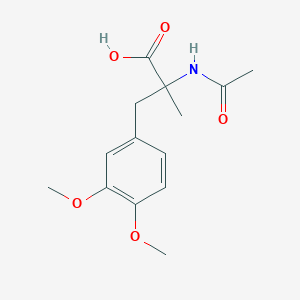
![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

